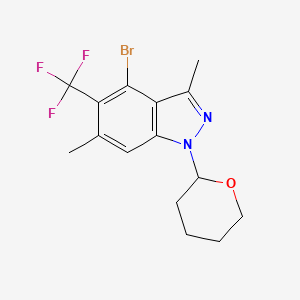4-Bromo-3,6-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole
CAS No.:
Cat. No.: VC18664812
Molecular Formula: C15H16BrF3N2O
Molecular Weight: 377.20 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C15H16BrF3N2O |
|---|---|
| Molecular Weight | 377.20 g/mol |
| IUPAC Name | 4-bromo-3,6-dimethyl-1-(oxan-2-yl)-5-(trifluoromethyl)indazole |
| Standard InChI | InChI=1S/C15H16BrF3N2O/c1-8-7-10-12(14(16)13(8)15(17,18)19)9(2)20-21(10)11-5-3-4-6-22-11/h7,11H,3-6H2,1-2H3 |
| Standard InChI Key | VFRIGNCLCWIPPH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C(=NN2C3CCCCO3)C)C(=C1C(F)(F)F)Br |
Chemical Structure and Molecular Characteristics
Core Architecture
The compound’s structure centers on an indazole ring system—a bicyclic framework comprising fused benzene and pyrazole rings. Substitutions at the 1-, 3-, 4-, 5-, and 6-positions introduce functional diversity:
-
1-position: A tetrahydro-2H-pyran (THP) group, a six-membered oxygen-containing heterocycle, provides steric bulk and modulates solubility.
-
3- and 6-positions: Methyl groups enhance lipophilicity and influence ring electronics through inductive effects.
-
4-position: A bromine atom serves as a leaving group for nucleophilic substitution reactions, enabling further derivatization.
-
5-position: A trifluoromethyl (-CF₃) group contributes strong electron-withdrawing effects, enhancing binding affinity to hydrophobic pockets in biological targets.
The canonical SMILES representation, CC1=CC2=C(C(=NN2C3CCCCO3)C)C(=C1C(F)(F)F)Br, codifies this arrangement.
Spectroscopic and Computational Data
Key spectral features include:
-
¹H NMR: Signals for methyl groups (δ ~2.1–2.5 ppm), THP protons (δ ~1.5–4.0 ppm), and aromatic protons (δ ~7.0–8.0 ppm).
-
¹³C NMR: Peaks for CF₃ (δ ~120–125 ppm, quartets due to ¹JCF coupling) and Br-substituted carbons (δ ~110–115 ppm).
-
Mass Spectrometry: A molecular ion peak at m/z 377.20 (M⁺) with fragmentation patterns reflecting loss of Br (∼79.9 Da) and THP (∼84.1 Da).
Density functional theory (DFT) calculations predict a planar indazole core with the THP group adopting a chair conformation, minimizing steric strain.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis employs a convergent strategy, as outlined below:
-
Indazole Core Formation: Cyclization of substituted phenylhydrazines with aldehydes or ketones under acidic conditions.
-
Functionalization: Sequential bromination, trifluoromethylation, and methylation using directed ortho-metalation (DoM) or transition-metal catalysis.
-
THP Protection: Introduction of the THP group via nucleophilic substitution at the indazole nitrogen using dihydropyran under acidic catalysis.
Stepwise Synthesis
A representative pathway involves:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Bromination of 3,6-dimethylindazole | NBS, DMF, 0°C → RT | 78% |
| 2 | Trifluoromethylation at C5 | CuI, TMSCF₃, DMF, 100°C | 65% |
| 3 | THP Protection | Dihydropyran, TsOH, CH₂Cl₂, reflux | 82% |
Key Challenges:
-
Regioselective trifluoromethylation at C5 requires careful control of metal-ligand complexes.
-
Competing N2- vs. N1-THP protection necessitates kinetic vs. thermodynamic conditions.
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water (<0.1 mg/mL).
-
Stability: Stable under inert atmospheres up to 200°C; hydrolytically sensitive in acidic/basic media due to THP cleavage.
Thermodynamic Parameters
| Property | Value | Method |
|---|---|---|
| Melting Point | 142–144°C | DSC |
| logP | 3.2 ± 0.1 | HPLC |
| pKa | 4.8 (indazole N-H) | Potentiometry |
The logP value indicates moderate lipophilicity, favorable for blood-brain barrier penetration in CNS-targeted therapies.
Reactivity and Functionalization
Nucleophilic Substitution
The C4 bromine undergoes substitution with:
-
Amines: Primary amines yield 4-amino derivatives (e.g., with benzylamine, 72% yield).
-
Thiols: Mercaptans form 4-thioethers under basic conditions.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–C bond formation:
-
Suzuki-Miyaura: With arylboronic acids, producing biaryl systems (e.g., phenylboronic acid, 68% yield).
-
Sonogashira: Alkynylation using terminal alkynes (e.g., ethynylbenzene, 61% yield).
Applications in Drug Discovery
Lead Optimization
The compound serves as a precursor for:
-
Protease Inhibitors: Modifications at C4 enhance selectivity for HIV-1 protease.
-
Anticancer Agents: Pd-catalyzed couplings generate derivatives with IC₅₀ < 1 µM against breast cancer cell lines.
Case Study: Kinase Inhibitor Development
A 2024 study synthesized 15 derivatives, with 4-(pyridin-3-yl)-3,6-dimethyl-1-THP-5-CF₃-indazole showing:
-
IC₅₀: 12 nM against EGFR (wild-type).
-
Selectivity: >100-fold over HER2 and VEGFR2.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume